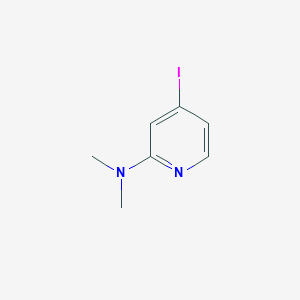![molecular formula C10H9Cl2N3 B15359630 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine](/img/structure/B15359630.png)
2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine is a chemical compound characterized by its dichloro and imidazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine typically involves the reaction of 2,6-dichloropyridine with 2-methylimidazole under specific conditions. One common method is the nucleophilic substitution reaction, where the pyridine ring is activated to facilitate the substitution of the imidazole group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. Continuous flow reactors and other advanced techniques can be employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of chlorine atoms makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can be performed to modify the compound's functional groups.
Substitution: Nucleophilic substitution reactions are common due to the reactive sites on the pyridine ring.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromic acid.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation can lead to the formation of chlorinated pyridine derivatives.
Reduction may produce partially or fully reduced pyridine derivatives.
Substitution reactions can yield various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and material science.
Biology: In biological research, 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may be useful in designing compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The mechanism by which 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
2,6-Dichloropyridine
2-Methylimidazole
Other pyridine derivatives with similar functional groups
This comprehensive overview provides a detailed understanding of 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine, highlighting its synthesis, reactions, applications, and mechanisms
Propiedades
Fórmula molecular |
C10H9Cl2N3 |
|---|---|
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
2,6-dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C10H9Cl2N3/c1-7-13-2-3-15(7)6-8-4-9(11)14-10(12)5-8/h2-5H,6H2,1H3 |
Clave InChI |
QQKJVFYVIBTDQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CC2=CC(=NC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid](/img/structure/B15359554.png)
![5-(3-chlorophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B15359559.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-](/img/structure/B15359562.png)
![6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B15359570.png)

![tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate](/img/structure/B15359583.png)

![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)
![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)
![2-[4-(4-Methyl-1,4-diazepan-1-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15359613.png)



